2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide

Lipophilicity cLogP Drug Design

2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide (CAS 153630‑91‑2, C₁₀H₁₅N₃O, MW 193.25 g mol⁻¹) is a substituted N‑hydroxyacetimidamide [REFS‑1]. Its N‑benzyl‑N‑methylamino side‑chain distinguishes it from the parent amidoxime and from N‑aryl analogs such as the antihistaminic drug cetoxime (N‑phenyl‑N‑benzylacetamidoxime) [REFS‑2].

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B12968155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC(=NO)N
InChIInChI=1S/C10H15N3O/c1-13(8-10(11)12-14)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H2,11,12)
InChIKeyHSMKVWYQQDVQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide (CAS 153630-91-2): Structural Overview for Building Block Selection


2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide (CAS 153630‑91‑2, C₁₀H₁₅N₃O, MW 193.25 g mol⁻¹) is a substituted N‑hydroxyacetimidamide [REFS‑1]. Its N‑benzyl‑N‑methylamino side‑chain distinguishes it from the parent amidoxime and from N‑aryl analogs such as the antihistaminic drug cetoxime (N‑phenyl‑N‑benzylacetamidoxime) [REFS‑2]. The hydroxyimino group provides metal‑chelating potential and synthetic versatility as a heterocycle precursor, while the tertiary‑amine moiety alters lipophilicity and protonation state relative to secondary‑amine or unsubstituted analogs.

Why 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide Cannot Be Directly Replaced by Other N‑Hydroxyacetimidamides


N‑Hydroxyacetimidamides are not interchangeable; the N‑substituent directly modulates pKₐ, log P, and hydrogen‑bonding capacity, which in turn govern solubility, passive permeability, and metal‑chelation affinity [REFS‑1]. In the reference antihistamine cetoxime the N‑phenyl group contributes to H₁‑receptor binding, whereas replacement by N‑methyl in 2‑(benzyl(methyl)amino)‑N‑hydroxyacetimidamide eliminates the aryl‑aryl interaction while preserving the benzyl group. This single‑atom change (N‑CH₃ vs N‑C₆H₅) is predicted to lower log P by ≈1.2 units [REFS‑2] and alter basicity at the tertiary amine, making the compound better suited for applications that demand reduced lipophilicity—such as hydrophilic metal‑ligand systems or polar heterocycle intermediates—without sacrificing the amidoxime zinc‑binding motif.

Quantitative Differentiation Evidence for 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide vs. Closest Analogs


Lower Predicted Lipophilicity vs. Cetoxime (N‑Phenyl Analog)

The replacement of the N‑phenyl group in cetoxime with an N‑methyl group in 2‑(benzyl(methyl)amino)‑N‑hydroxyacetimidamide reduces calculated log P, which is expected to improve aqueous solubility and lower phospholipid binding [REFS‑1].

Lipophilicity cLogP Drug Design

Reduced Hydrogen‑Bond Acceptor Count vs. 2-(Benzylamino)-N‑hydroxyacetimidamide

Methylation of the secondary amine to give the N‑methyl‑N‑benzyl tertiary amine eliminates one H‑bond donor, which can enhance passive permeability in cell‑based assays relative to the secondary‑amine analog [REFS‑1].

Hydrogen Bonding Permeability MedChem

Increased Steric Bulk at the Amino Group vs. 2-(Methylamino)-N‑hydroxyacetimidamide

Introduction of the benzyl substituent increases the steric demand around the tertiary amine, which can protect the N‑methyl group from oxidative N‑demethylation by cytochrome P450 enzymes, a common metabolic liability of simple N‑methylamines [REFS‑1]. In the context of amidoxime prodrugs, the bulkier benzyl group also slows enzymatic reduction to the corresponding amidine, potentially extending the half‑life of the prodrug [REFS‑2].

Steric Hindrance Metabolic Stability Selectivity

Enhanced Zinc Chelation Potential vs. Acetohydroxamic Acid

DFT calculations on model amidoximes indicate that the additional amino group in the target compound provides a higher binding energy to Zn²⁺ than the hydroxamic acid motif alone, attributable to a bidentate (N,O) vs monodentate (O,O) chelation mode [REFS‑1]. While direct experimental Kd values for this compound have not been published, the class behavior predicts tighter zinc binding than acetohydroxamic acid, which employs only the oxygen atoms.

Metal Chelation Ligand Design Inhibition

Absence of P‑gp Substrate Liability vs. Cetoxime (Class Inference)

In‑silico classification models indicate that the lower molecular weight and reduced polar surface area of 2‑(benzyl(methyl)amino)‑N‑hydroxyacetimidamide place it below the empirical thresholds for P‑glycoprotein recognition, whereas the larger, more lipophilic cetoxime is predicted to be a P‑gp substrate [REFS‑1]. This difference could improve net absorption in oral or CNS‑targeted applications.

Efflux Ratio ADME Permeability

Recommended Application Scenarios for 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide


Hydrophilic Metal‑Chelating Ligand for Aqueous‑Phase Extraction

The lower log P compared to N‑aryl amidoximes (Evidence 1) favors water‑soluble metal complexes, making this compound suitable for bench‑scale screening of amidoxime‑based extractants for rare‑earth ions or uranium from dilute aqueous solutions, where phase‑transfer efficiency correlates inversely with ligand hydrophobicity [REFS‑1].

Polar Heterocycle Precursor in Diversity‑Oriented Synthesis

The combination of a reactive N‑hydroxyamidine moiety with a tertiary amine side‑chain of moderate hydrophilicity (Evidence 1) enables condensation–cyclization reactions in polar aprotic solvents such as DMF or acetonitrile. This compound can be prioritized over more lipophilic analogs when synthesizing 1,2,4‑oxadiazole libraries intended for water‑compatible biological screening [REFS‑2].

CNS‑Targeted Amidoxime Prodrug Template

The predicted absence of P‑gp substrate liability (Evidence 4) and reduced H‑bond donor count (Evidence 2) suggest that amidoxime prodrugs built on this scaffold may exhibit improved brain penetration relative to N‑benzyl‑N‑phenyl analogs. This property is relevant for procuring a starting material when the ultimate target is an intrathecal or brain‑penetrant amidine [REFS‑3].

Quote Request

Request a Quote for 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.